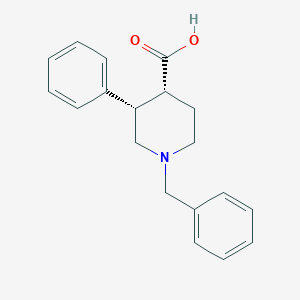![molecular formula C20H25NO B257307 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective CB2 receptor agonist that has been extensively studied for its potential therapeutic applications.
科学的研究の応用
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
作用機序
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol is a selective CB2 receptor agonist. CB2 receptors are primarily found in immune cells and are involved in the regulation of immune function and inflammation. 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol binds to these receptors and activates them, leading to the modulation of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. Additionally, it has been shown to reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol in lab experiments is its selectivity for the CB2 receptor. This allows for more specific targeting of immune cells and inflammation. However, one of the limitations is the low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for the study of 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on other physiological systems.
合成法
The synthesis of 8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol involves several steps, including the reaction of 2,3-dihydrofuran with propargyl bromide, followed by the reaction of the resulting propargylic alcohol with piperidine and a palladium catalyst. The final step involves the reduction of the resulting cyclopentene using lithium aluminum hydride. The yield of the synthesis is approximately 20%.
特性
製品名 |
8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
4-(3-piperidin-1-ylprop-1-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[a]inden-4-ol |
InChI |
InChI=1S/C20H25NO/c22-20(12-7-15-21-13-4-1-5-14-21)18-10-3-2-8-16(18)17-9-6-11-19(17)20/h2-3,8,10,17,19,22H,1,4-6,9,11,13-15H2 |
InChIキー |
WTAZDFHOPHONGU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CC2(C3CCCC3C4=CC=CC=C42)O |
正規SMILES |
C1CCN(CC1)CC#CC2(C3CCCC3C4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)

![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)


![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)